molecular formula C14H15ClO4 B1619362 Diethyl 2-(4-chlorobenzylidene)malonate CAS No. 6827-40-3

Diethyl 2-(4-chlorobenzylidene)malonate

Cat. No.: B1619362
CAS No.: 6827-40-3
M. Wt: 282.72 g/mol
InChI Key: MVRRBDRVDOIABW-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorobenzylidene)malonate is an organic compound with the molecular formula C14H15ClO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-chlorobenzylidene group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Knoevenagel condensation reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-chlorobenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of hazardous solvents and improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-chlorobenzylidene)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 4-chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Diethyl 2-(4-chlorobenzylidene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(4-chlorobenzylidene)malonate involves its ability to participate in nucleophilic addition and substitution reactions. The presence of the electron-withdrawing chlorine atom in the benzylidene group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The compound can form enolate ions, which act as nucleophiles in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-chlorobenzylidene)malonate: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl 2-(4-bromobenzylidene)malonate: Contains a bromine atom instead of chlorine.

    Diethyl 2-(4-fluorobenzylidene)malonate: Contains a fluorine atom instead of chlorine.

Uniqueness

Diethyl 2-(4-chlorobenzylidene)malonate is unique due to its specific reactivity profile, influenced by the presence of the chlorine atom. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial for the desired transformation .

Properties

IUPAC Name

diethyl 2-[(4-chlorophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRRBDRVDOIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304459
Record name Diethyl [(4-chlorophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6827-40-3
Record name 6827-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-chlorophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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